molecular formula C15H14N2O4 B11473921 1,1'-[1-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone

1,1'-[1-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone

Cat. No.: B11473921
M. Wt: 286.28 g/mol
InChI Key: ZHBITGLCXOUARW-UHFFFAOYSA-N
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Description

1-[3-ACETYL-1-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE is a complex organic compound featuring a benzodioxole moiety fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-ACETYL-1-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-ACETYL-1-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-[3-ACETYL-1-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-ACETYL-1-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-ACETYL-1-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE is unique due to its combination of the benzodioxole and pyrazole rings, which imparts distinct electronic and biological properties. This makes it a valuable compound for targeted anticancer therapies and advanced materials research.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

1-[3-acetyl-1-(1,3-benzodioxol-5-yl)-5-methylpyrazol-4-yl]ethanone

InChI

InChI=1S/C15H14N2O4/c1-8-14(9(2)18)15(10(3)19)16-17(8)11-4-5-12-13(6-11)21-7-20-12/h4-6H,7H2,1-3H3

InChI Key

ZHBITGLCXOUARW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC3=C(C=C2)OCO3)C(=O)C)C(=O)C

Origin of Product

United States

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